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Compound of Interest

Compound Name: C25H30FN304

Cat. No.: B12623442

Spectroscopic Data for C25H30FN304: A
Technical Guide

For Immediate Release

This whitepaper provides a comprehensive overview of the spectroscopic data for the
compound with the molecular formula C25H30FN304. The target audience for this document
includes researchers, scientists, and professionals in the field of drug development. This guide
presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

The specific compound analyzed in this guide is 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-
ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide. As of the time of this publication,
experimental spectroscopic data for this compound is not widely available in the public domain.
Therefore, the data presented herein is predicted based on the known chemical structure,
providing a valuable reference for researchers working with this or structurally similar
molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for C25H30FN304. These
predictions are generated using computational models and are intended to provide a baseline
for experimental verification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (Solvent: CDClIs, Frequency: 400 MHz)

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic CH
~7.8-7.9 m 2H

(Fluorophenyl)

Aromatic CH
~7.1-7.2 m 2H

(Fluorophenyl)

Aromatic CH
~7.0 S 1H

(Benzofuran)

Aromatic CH
~6.8 S 1H

(Benzofuran)
~6.2 brs 1H NH (Amide)
~4.5-4.6 sept 1H CH (Isopropyl)
~3.7-3.8 t 4H CHz (Morpholine)
~3.2 t 2H CH:z (Ethylamino)
~3.0 d 3H CHs (N-methyl)
~2.8 t 2H CHz (Ethylamino)
~2.5-2.6 t 4H CHz (Morpholine)
~1.4 d 6H CHs (Isopropyl)

Predicted 3C NMR Data (Solvent: CDCls, Frequency: 100 MHz)
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Chemical Shift (6) ppm

Assignment

~165

C=0 (Amide)

~163 (d, J = 250 Hz)

C-F (Fluorophenyl)

~155 C (Benzofuran)
~148 C (Benzofuran)
~145 C (Benzofuran)
~140 C (Benzofuran)

~130 (d, J = 8 Hz)

CH (Fluorophenyl)

~128

C (Fluorophenyl)

~118

C (Benzofuran)

~115 (d, J = 22 Hz)

CH (Fluorophenyl)

~110 C (Benzofuran)
~100 CH (Benzofuran)
~95 CH (Benzofuran)
~72 CH (Isopropyl)
~67 CHz (Morpholine)
~55 CHz (Ethylamino)
~54 CHz (Morpholine)
~45 CHz (Ethylamino)
~27 CHs (N-methyl)
~22 CHs (Isopropyl)

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment

) N-H Stretch (Secondary

~3350 Medium _ _

Amine/Amide)
~3050 Medium Aromatic C-H Stretch
~2950 Strong Aliphatic C-H Stretch
~1640 Strong C=0 Stretch (Amide)
~1600, ~1500 Medium-Strong Aromatic C=C Stretch
~1250 Strong C-O Stretch (Aryl Ether)
~1220 Strong C-F Stretch

C-O-C Stretch
~1120 Strong

(Ether/Morpholine)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

Parameter Value
Molecular Formula C25H30FN304
Monoisotopic Mass 455.22205 Da[1]
Predicted M+H* 456.22933

- Loss of the morpholinoethyl side chain.-
Key Fragmentation Pathways Cleavage of the amide bond.- Fragmentation of

the benzofuran core.

Experimental Protocols

The following sections detail the standard operating procedures for obtaining the spectroscopic
data outlined above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Procedure:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of
deuterated chloroform (CDCIs).

e Solvent and Standard: Ensure the CDCls contains tetramethylsilane (TMS) as an internal
standard (O ppm).

o Data Acquisition for tH NMR:

[¢]

Tune and shim the spectrometer for the sample.

[e]

Acquire a one-dimensional *H spectrum with a spectral width of approximately 16 ppm.

o

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

[¢]

Accumulate at least 16 scans for a good signal-to-noise ratio.

o Data Acquisition for 13C NMR:

[e]

Switch the probe to the 13C frequency.

o

Acquire a proton-decoupled 13C spectrum with a spectral width of approximately 220 ppm.

[¢]

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

[¢]

Accumulate a sufficient number of scans (typically several hundred to thousands) to
achieve an adequate signal-to-noise ratio.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).
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o Phase the spectra and reference them to the TMS signal.
o Integrate the peaks in the *H spectrum and identify the chemical shifts and multiplicities.

o lIdentify the chemical shifts of the peaks in the 13C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated
Total Reflectance (ATR) accessory.

Procedure:

e Sample Preparation: Place a small amount of the solid compound directly onto the ATR
crystal.

e Background Spectrum: Record a background spectrum of the empty ATR crystal.
e Sample Spectrum:

o Apply pressure to ensure good contact between the sample and the crystal.

o Record the sample spectrum over a range of 4000 to 400 cm~1.

o Co-add at least 16 scans to improve the signal-to-noise ratio.
» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the major absorption bands and correlate them to specific functional
groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
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Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap
instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

« Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

» Data Acquisition:

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Set the mass range to scan from m/z 100 to 1000.

o Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to
maximize the signal of the parent ion.

o Tandem MS (MS/MS) for Fragmentation:
o Perform a product ion scan by selecting the [M+H]* ion as the precursor.

o Apply collision-induced dissociation (CID) to fragment the precursor ion and record the
resulting fragment ions.

e Data Analysis:

o Determine the accurate mass of the molecular ion and compare it to the calculated mass
for the molecular formula.

o Analyze the fragmentation pattern from the MS/MS spectrum to gain structural
information.

Visualized Workflows
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The following diagrams illustrate the general experimental workflows for the spectroscopic
techniques described.

Sample Preparation Data Acquisition Data Processing
Insert into
Dissolve 5-10 mg Spectrometer, . . . | Fourier Transform | Peak Analysis &
in 0.7 mL CDCI3 | Acquire 1H Spectrum | Acquire 13C Spectrum > & Phasing > Assignment
Sample Preparation Data Acquisition Data Analysis
Place solid sample Record Background Record Sample Identify Absorption
—| — 1|
on ATR crystal Spectrum Spectrum Bands
Sample Preparation Data Acquisition Data Analysis
Prepare dilute solution Infuse into . . Determine Accurate Mass
—> —> —>
(e.g., in Methanol) ESI source Acquire Full Scan MS Acquire MS/MS & Fragmentation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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